1,4-Dioxaspiro[4.5]decane-8-acetonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrile-containing reagent in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]decane-8-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decane-8-acetonitrile has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: Similar in structure but lacks the acetonitrile group.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains an additional nitrogen atom in the spirocyclic structure.
®-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde: Contains an aldehyde group instead of the acetonitrile group.
Uniqueness
1,4-Dioxaspiro[4.5]decane-8-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other spirocyclic compounds and makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIRGGYUBXDIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC#N)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437144 | |
Record name | 1,4-Dioxaspiro[4.5]decane-8-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124499-37-2 | |
Record name | 1,4-Dioxaspiro[4.5]decane-8-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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